

Environmental fate of 2,3-Dimethylphenol

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Compound of Interest

Compound Name: **2,3-Dimethylphenol**

Cat. No.: **B072121**

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An In-Depth Technical Guide to the Environmental Fate of **2,3-Dimethylphenol**

Introduction

2,3-Dimethylphenol, also known as 2,3-xylenol, is an aromatic organic compound belonging to the family of phenols. It is a constituent of natural materials such as coal tar, crude petroleum, black tea, and tobacco smoke[1]. Industrially, its production and use in the synthesis of disinfectants, solvents, plasticizers, and other chemicals can lead to its release into the environment through various waste streams[1]. Understanding the environmental fate of **2,3-dimethylphenol**—its transport, transformation, and ultimate disposition in soil, water, and air—is critical for assessing its ecological risk and developing effective remediation strategies. This guide provides a detailed examination of the key processes governing its behavior in the environment, grounded in established scientific principles and methodologies.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally dictated by its intrinsic physicochemical properties. These parameters determine how a substance partitions between environmental compartments (air, water, soil, biota) and its susceptibility to various degradation mechanisms. For **2,3-dimethylphenol**, the key properties are summarized below. The causality is critical: we measure these properties not merely for characterization, but because they provide a predictive framework for environmental behavior.

Property	Value	Significance in Environmental Fate Analysis	Source(s)
Molecular Formula	C ₈ H ₁₀ O	Defines the basic elemental composition.	[1]
Molecular Weight	122.16 g/mol	Influences diffusion and volatility.	[1][2]
Physical State	Colorless to brown crystalline solid	Affects handling and initial environmental entry.	[1][3]
Melting Point	70-73 °C (167 °F)	Determines its state (solid/liquid) at ambient temperatures.	[3][4]
Boiling Point	217-218 °C (424 °F)	Indicates low volatility under normal conditions.	[1][4]
Water Solubility	4,570 mg/L at 25 °C	Moderate solubility suggests it can be transported in aquatic systems. Persistence is considered unlikely due to this solubility.	[1]
Vapor Pressure	0.089 mm Hg at 25 °C	Low vapor pressure limits direct volatilization from pure substance but allows for volatilization from water.	[1]
Octanol-Water Partition Coefficient (log K _{ow})	2.115 - 2.6	Indicates a moderate potential for bioaccumulation in fatty tissues of	[1]

organisms and sorption to organic matter in soil and sediment.

Henry's Law Constant (H)	3.1×10^{-6} atm·m ³ /mol	This value suggests that volatilization from water surfaces is an important, albeit slow, fate process. [1]
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Soil Organic Carbon-Water Partitioning Coefficient (Koc)	Estimated at 630	Suggests low to moderate mobility in soil; it will tend to sorb to soil organic matter, retarding its movement into groundwater. [1]
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Bioconcentration Factor (BCF)	Estimated at 57	Corroborates the log K _{ow} , suggesting a moderate potential for bioconcentration in aquatic organisms. [1]
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Environmental Distribution and Transport

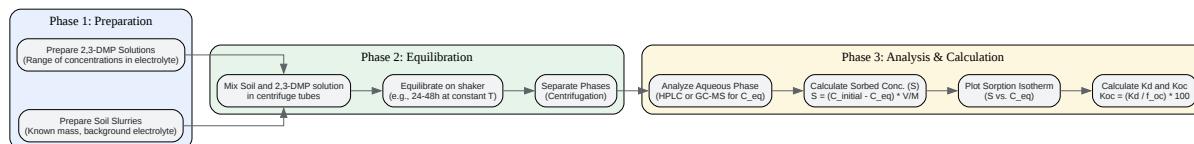
The interplay of the properties listed above governs how **2,3-dimethylphenol** moves through the environment.

Soil Mobility and Sorption

Upon release to soil, the movement of **2,3-dimethylphenol** is primarily controlled by its sorption to soil particles. The estimated organic carbon-water partitioning coefficient (Koc) of 630 indicates that the compound has a tendency to bind to the organic matter fraction of soil[\[1\]](#). This process is crucial as it retards leaching into groundwater and reduces the concentration of the chemical in the soil porewater, thereby lowering its bioavailability to microorganisms.

The primary mechanism for sorption of a moderately nonpolar organic compound like **2,3-dimethylphenol** is hydrophobic partitioning into soil organic matter[5]. However, interactions between the phenol group and soil minerals can also play a role[5].

The batch equilibrium method is the standard for determining the sorption coefficient. The choice of this method is based on its simplicity and reproducibility, allowing for the controlled equilibration of the chemical between the soil and aqueous phases.



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Caption: Workflow for determining the soil sorption coefficient (Kd).

Volatilization

- From Water: The Henry's Law constant of 3.1×10^{-6} atm·m³/mol indicates that **2,3-dimethylphenol** will volatilize from water, a process where the compound partitions from the aqueous phase to the atmosphere[1]. Estimated volatilization half-lives are 13 days for a model river and 98 days for a model lake[1]. However, its tendency to sorb to suspended solids and sediment (due to its Koc) can reduce the effective rate of volatilization from natural water bodies[1].
- From Soil: Volatilization from moist soil surfaces is expected to be an important fate process[1]. As the soil surface dries, this process is significantly reduced, as the primary pathway requires the compound to be dissolved in soil water before partitioning into soil air[6].

Bioaccumulation

The octanol-water partition coefficient (log K_{ow}) of ~2.6 and an estimated bioconcentration factor (BCF) of 57 suggest a moderate potential for **2,3-dimethylphenol** to accumulate in the tissues of aquatic organisms[1]. This level of bioaccumulation is not considered high, and the compound does not biomagnify significantly through the food web. Metabolism and excretion processes in organisms help to limit the extent of accumulation[7].

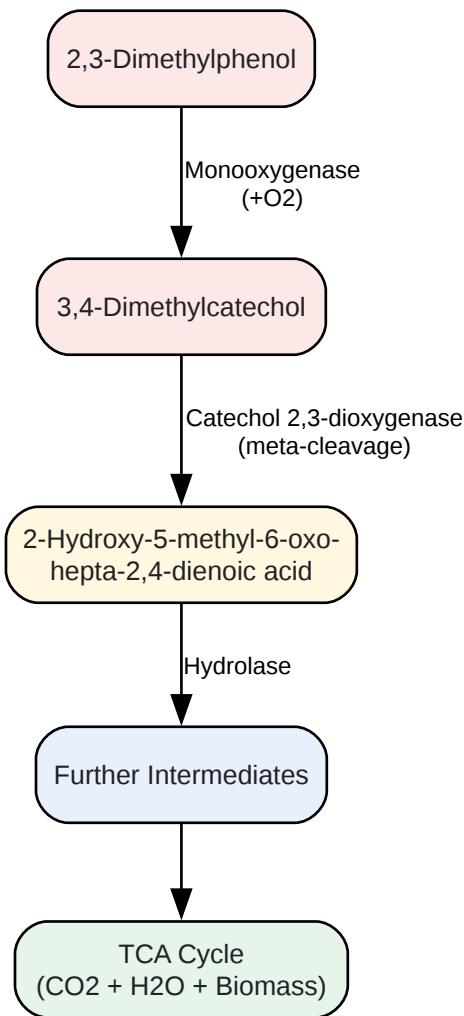
Environmental Degradation Processes

Degradation is the primary mechanism for the permanent removal of **2,3-dimethylphenol** from the environment. Both biological and non-biological (abiotic) processes contribute to its breakdown.

Biotic Degradation (Biodegradation)

Biodegradation by microorganisms is the most significant degradation pathway for **2,3-dimethylphenol** in soil and water.

- **Aerobic Conditions:** In the presence of oxygen, **2,3-dimethylphenol** is readily biodegradable. Studies using activated sludge have shown rapid and extensive removal, with one screening test observing 95.5% chemical oxygen demand (COD) loss after 5 days[1]. The degradation is initiated by monooxygenase enzymes, which hydroxylate the aromatic ring to form a dimethylcatechol intermediate. This di-hydroxylated ring is then susceptible to cleavage by dioxygenase enzymes. The cleavage can occur via two main routes: the ortho pathway or the meta pathway, leading to intermediates that are further metabolized and ultimately enter the tricarboxylic acid (TCA) cycle[8]. Studies on various dimethylphenol isomers suggest that the meta cleavage pathway is often induced[9][10].



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Caption: Proposed aerobic biodegradation pathway for **2,3-Dimethylphenol**.

- **Anaerobic Conditions:** Under anaerobic (oxygen-depleted) conditions, such as in buried sediments or some groundwater environments, the biodegradation of **2,3-dimethylphenol** is significantly slower or may not occur at all. One study reported a failure to biodegrade after 24 days by a methanogenic consortium, while another observed only 15% degradation after 8 weeks in contaminated groundwater[1].

This protocol outlines a standard screening test to assess the ready biodegradability of **2,3-dimethylphenol**. The rationale is to expose the test substance to a high concentration of diverse microorganisms (activated sludge) and measure its disappearance over time, typically by monitoring oxygen consumption or dissolved organic carbon (DOC) removal.

- Preparation of Medium: Prepare a mineral salts medium (e.g., OECD 301 medium) lacking a carbon source. Aerate to achieve oxygen saturation.
- Inoculum Preparation: Obtain fresh activated sludge from a domestic wastewater treatment plant. Homogenize and wash the sludge by settling and resuspending in the mineral medium to reduce endogenous respiration. The final inoculum concentration should be around 30 mg/L solids.
- Test Setup:
 - Test Flasks: Add mineral medium, inoculum, and **2,3-dimethylphenol** as the sole carbon source to achieve a concentration of 10-20 mg/L DOC.
 - Inoculum Blank: Prepare flasks with only medium and inoculum to measure endogenous activity.
 - Abiotic Control: Prepare a flask with medium and **2,3-dimethylphenol** but no inoculum (sterilized) to check for abiotic loss.
 - Reference Control: Prepare a flask with a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
- Incubation: Incubate all flasks in the dark at a constant temperature (20-25 °C) with continuous shaking or stirring for 28 days.
- Monitoring: At regular intervals, withdraw samples from each flask. Filter the samples and analyze for DOC or Chemical Oxygen Demand (COD).
- Data Analysis: Calculate the percentage degradation at each time point using the formula: % Degradation = $[(\text{DOC}_t - \text{DOC}_b) / \text{DOC}_i] * 100$ Where DOC_t is the DOC in the test flask, DOC_b is the mean DOC in the blank flasks, and DOC_i is the initial DOC in the test flask. The substance is considered readily biodegradable if it reaches >60% degradation within the 28-day period and within a "10-day window" after the degradation has exceeded 10%.

Abiotic Degradation

Non-biological processes also contribute to the breakdown of **2,3-dimethylphenol**, particularly in the atmosphere and sunlit surface waters.

- Atmospheric Degradation: If volatilized into the atmosphere, **2,3-dimethylphenol** is expected to degrade rapidly. The primary mechanism is reaction with photochemically-produced hydroxyl radicals ($\cdot\text{OH}$). The atmospheric half-life for this reaction is estimated to be between 3 to 6 hours[1]. Night-time degradation via reaction with nitrate radicals is also expected to be a rapid and important process[1].
- Photodegradation in Water: **2,3-Dimethylphenol** has a UV absorption band at 271 nm, which may extend into the environmental UV spectrum (>290 nm), suggesting it could be susceptible to direct photochemical degradation in sunlit surface waters[1]. Additionally, indirect photolysis through reactions with hydroxyl radicals in the water can occur. Studies have also shown that its degradation can be accelerated by semiconductor photocatalysis using materials like titanium dioxide (TiO_2) under UV irradiation[11].

Ecotoxicological Profile

2,3-Dimethylphenol is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1][12][13]. It is corrosive and can cause severe skin burns and eye damage upon direct contact[4][14].

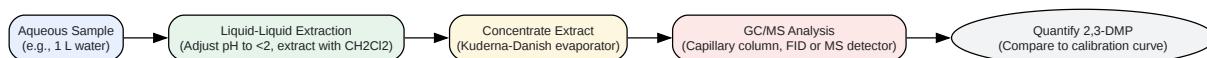
Organism	Endpoint	Value (mg/L)	Exposure Time	Source
Danio rerio (Zebra fish)	LC50	10 - 35	24 hours	

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specific time period.

The toxicity data indicates that releases of **2,3-dimethylphenol** into aquatic environments at sufficient concentrations can pose a significant risk to fish and other organisms.

Analytical Methodologies for Environmental Monitoring

Accurate quantification of **2,3-dimethylphenol** in environmental matrices like water and soil is essential for exposure assessment and regulatory compliance. The standard approach involves sample extraction, cleanup, and analysis using chromatography. US EPA Method 604 and 625 are standard procedures for the analysis of phenols in water[15].



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Caption: General workflow for the analysis of **2,3-Dimethylphenol** in water.

The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is driven by its excellent separation capability (GC) and highly specific and sensitive detection (MS), which allows for positive identification and quantification even in complex environmental matrices[16][17].

- Sample Preservation: Collect a 1-liter water sample in a glass container. Acidify to pH < 2 with sulfuric acid to preserve the phenols. Store at 4 °C.
- Extraction:
 - Pour the 1 L sample into a 2 L separatory funnel.
 - Add a known amount of a surrogate standard (e.g., a deuterated phenol) to monitor extraction efficiency.
 - Perform a liquid-liquid extraction by adding 60 mL of dichloromethane (CH₂Cl₂) and shaking vigorously for 2 minutes. Allow the layers to separate.
 - Drain the organic (CH₂Cl₂) layer into a collection flask.
 - Repeat the extraction two more times with fresh 60 mL aliquots of CH₂Cl₂, combining the organic layers.
- Drying and Concentration:

- Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.
- Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus. This step is critical to achieve the low detection limits required for environmental analysis.
- GC-MS Analysis:
 - Instrument Conditions: Use a gas chromatograph equipped with a capillary column suitable for separating phenols (e.g., a DB-5ms or equivalent) and a mass spectrometer detector.
 - Calibration: Prepare a multi-point calibration curve by analyzing standards of **2,3-dimethylphenol** at various concentrations.
 - Analysis: Inject 1-2 µL of the concentrated sample extract into the GC-MS system.
 - Identification & Quantification: Identify **2,3-dimethylphenol** by its retention time and its characteristic mass spectrum. Quantify the concentration by comparing the response of the target ion to the calibration curve.

Conclusion

The environmental fate of **2,3-dimethylphenol** is a multifaceted process governed by its moderate water solubility, moderate sorption potential, and susceptibility to rapid degradation under specific conditions. Its primary route of removal from soil and aquatic systems is aerobic biodegradation. In the atmosphere, it is quickly degraded by photochemical reactions. While it has a moderate potential for bioaccumulation, it is not expected to biomagnify. However, its toxicity to aquatic life necessitates careful management of its release into the environment. The combination of its physicochemical properties and degradation pathways suggests that while **2,3-dimethylphenol** can be mobile in water, its persistence is generally limited in environments with healthy, active microbial populations and sunlight exposure.

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- To cite this document: BenchChem. [Environmental fate of 2,3-Dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072121#environmental-fate-of-2-3-dimethylphenol\]](https://www.benchchem.com/product/b072121#environmental-fate-of-2-3-dimethylphenol)

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